![molecular formula C8H16N2 B15309279 ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl({[(1s,4s)-2-azabicyclo[211]hexan-1-yl]methyl})amine is a bicyclic amine compound characterized by its unique structure, which includes a 2-azabicyclo[211]hexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the enantioselective construction of the 2-azabicyclo[2.1.1]hexane scaffold through a series of cyclization reactions. For example, the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles can be employed to create the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved depend on the context of its application, such as catalysis or drug activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
2,5-Diazabicyclo[2.2.1]heptane: Used as a chiral ligand and catalyst in asymmetric synthesis.
Uniqueness
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine is unique due to its specific bicyclic structure and the presence of the dimethylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-8-3-7(4-8)5-9-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
CPVATKXOEFTSOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC12CC(C1)CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



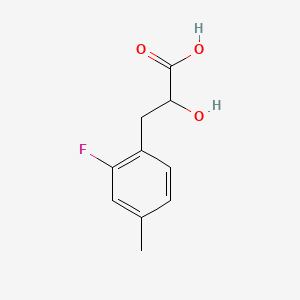
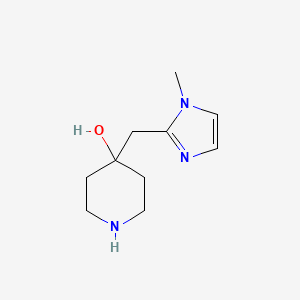
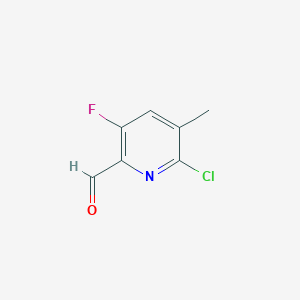
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
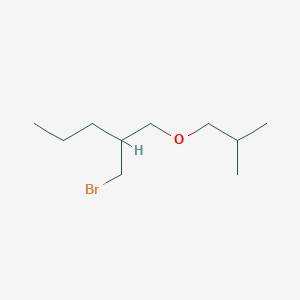
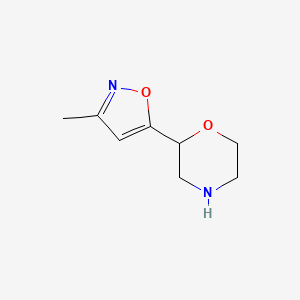
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
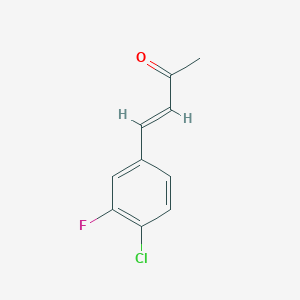
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
